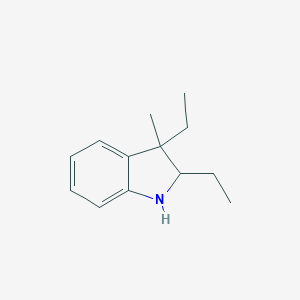
2,3-Diethyl-3-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-3-methylindoline, also known as this compound, is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Synthetic Intermediates
2,3-Diethyl-3-methylindoline can serve as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of new pharmaceuticals or materials.
Synthesis Methodologies
Recent studies have explored different synthetic pathways for creating indole derivatives. For example, one method involves the use of 2-iodoaniline in a Larock indolization reaction followed by further modifications to yield desired products . This highlights the versatility of indole derivatives in organic synthesis.
Materials Science
Polymeric Applications
Indole derivatives are also being investigated for their potential use in polymers and materials science. Their ability to form stable structures can be harnessed in creating novel materials with specific properties.
Case Study: Indole-Based Polymers
Research has indicated that polymers derived from indole compounds exhibit unique electronic properties that could be beneficial for applications in organic electronics and photovoltaics . The incorporation of this compound into polymer matrices could enhance conductivity and stability.
Data Table: Summary of Applications
Propriétés
Numéro CAS |
18781-60-7 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2,3-diethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-12-13(3,5-2)10-8-6-7-9-11(10)14-12/h6-9,12,14H,4-5H2,1-3H3 |
Clé InChI |
PVDGAQHHDJQNSW-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
SMILES canonique |
CCC1C(C2=CC=CC=C2N1)(C)CC |
Synonymes |
2,3-Diethyl-3-methylindoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















